Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine
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Overview
Description
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- is a chemical compound with the molecular formula C10H19N3O. It is characterized by the presence of a butynyl group, an amine group, and a piperidinyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- typically involves the reaction of 2-butyn-1-amine with N,N-dimethyl-4-(4-piperidinyloxy)chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)-2-butyn-1-amine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Butyn-1-amine,4-methoxy-N,N-dimethyl-
Uniqueness
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- is unique due to the presence of the piperidinyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperidin-4-yloxybut-2-yn-1-amine |
InChI |
InChI=1S/C11H20N2O/c1-13(2)9-3-4-10-14-11-5-7-12-8-6-11/h11-12H,5-10H2,1-2H3 |
InChI Key |
GSGTWURJBOEUAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC1CCNCC1 |
Origin of Product |
United States |
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